Piperidine-1-sulfonyl Chloride
Overview
Description
Piperidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Mechanism of Action
Mode of Action
Piperidine derivatives have been found to interact with various targets, such as cholinesterase receptors .
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine and its derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It is known that piperidine-1-sulfonyl chloride is moisture sensitive and incompatible with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been shown to have significant roles in pharmaceutical applications
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells . For instance, some piperidine derivatives have been shown to inhibit cell proliferation in certain cancer cell lines .
Molecular Mechanism
Piperidine derivatives have been shown to interact with various biomolecules and exert their effects at the molecular level
Metabolic Pathways
Piperidine derivatives have been shown to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-1-sulfonyl chloride can be synthesized through the reaction of piperidine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{N} + \text{ClSO}_3\text{H} \rightarrow \text{C}5\text{H}{10}\text{ClNO}_2\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where piperidine is reacted with chlorosulfonic acid under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reagents such as lithium aluminum hydride are employed.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions
Scientific Research Applications
Piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with the molecular formula C5H11N.
Pyridine: A six-membered heterocyclic aromatic compound with the molecular formula C5H5N.
Piperazine: A six-membered heterocyclic compound containing two nitrogen atoms with the molecular formula C4H10N2.
Comparison:
Piperidine vs. Piperidine-1-sulfonyl Chloride: Piperidine is a basic amine, while this compound is a sulfonyl chloride derivative, making it more reactive towards nucleophiles.
Pyridine vs. This compound: Pyridine is aromatic and less reactive compared to the sulfonyl chloride group in this compound.
Piperazine vs. This compound: Piperazine contains two nitrogen atoms, making it more versatile in forming various derivatives, while this compound is more specialized for sulfonamide and sulfonate ester formation .
Properties
IUPAC Name |
piperidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYAXDCMMXECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461561 | |
Record name | Piperidine-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35856-62-3 | |
Record name | Piperidine-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding Piperidine-1-sulfonyl chloride?
A1: This study delves into the solvolysis of this compound, investigating how it breaks down in various binary solvent mixtures. The researchers aim to understand the mechanism behind this breakdown, particularly focusing on the influence of solvent composition on the reaction rate []. This research sheds light on the reactivity of this compound, a compound potentially useful in organic synthesis.
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